3-[(3S)-3,7-dimethyloctyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3S)-3,7-dimethyloctyl]thiophene is a thiophene derivative with a unique structure that includes a chiral side chain. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics . The compound’s structure allows it to exhibit interesting properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of a Grignard reaction, where the chiral side chain is introduced via a Grignard reagent . Another method involves the use of a Suzuki coupling reaction, which allows for the formation of the carbon-sulfur bond under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(3S)-3,7-dimethyloctyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogens or alkyl groups onto the thiophene ring .
Scientific Research Applications
3-[(3S)-3,7-dimethyloctyl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]thiophene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chiral side chain can influence its binding affinity and selectivity . In material science, its electronic properties are crucial for its function in devices like OFETs and OLEDs .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3S)-3,7-dimethyloctyl]thiophene
- Poly[3-((3S)-3,7-dimethyloctyl)thiophene]
- 2,5-dimethylthiophene
- 3-methylthiophene
Uniqueness
This compound is unique due to its chiral side chain, which imparts specific properties that are not present in other thiophene derivatives. This chiral side chain can influence its reactivity, binding affinity, and electronic properties, making it a valuable compound for various applications .
Properties
CAS No. |
176261-80-6 |
---|---|
Molecular Formula |
C14H24S |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
3-[(3S)-3,7-dimethyloctyl]thiophene |
InChI |
InChI=1S/C14H24S/c1-12(2)5-4-6-13(3)7-8-14-9-10-15-11-14/h9-13H,4-8H2,1-3H3/t13-/m0/s1 |
InChI Key |
SGGXTPPPHQOOFO-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCC1=CSC=C1 |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.